molecular formula C6H3F2NO3 B1602326 3,5-Difluoro-4-nitrophenol CAS No. 147808-41-1

3,5-Difluoro-4-nitrophenol

Cat. No. B1602326
CAS RN: 147808-41-1
M. Wt: 175.09 g/mol
InChI Key: DDNBXAHODWXJKM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 and a molecular weight of 175.09 . It is a solid substance that is stored in a refrigerator .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-nitrophenol are not detailed in the available literature, it is known that nitrophenols like this compound can be involved in catalytic reduction reactions .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitrophenol is a solid at room temperature . It should be stored in a refrigerator . The compound has a molecular weight of 175.09 .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • The reactions of derivatives of 3,5-difluoro-4-nitrophenol, such as 3,5-difluoro-4-chloronitrobenzene, with different nucleophiles demonstrate selective substitution reactions, indicating its role in understanding chemical reaction mechanisms, particularly SNAr (nucleophilic aromatic substitution) reactions (Cervera et al., 1996).

Environmental Impact and Toxicology

  • Nitrophenols, including 3,5-difluoro-4-nitrophenol, are widely used in the manufacture of explosives, pharmaceuticals, pesticides, and other products. Studies on the environmental impact and toxicity of nitrophenols are critical for understanding their effects on anaerobic systems, such as acetate-utilizing methanogenic systems (Podeh et al., 1995).

Atmospheric Chemistry

  • Research on nitrophenols, including compounds similar to 3,5-difluoro-4-nitrophenol, helps in understanding their presence and behavior in the atmosphere. This includes their formation through various processes, such as combustion and secondary atmospheric reactions (Harrison et al., 2005).

Analytical and Detection Methods

  • The development of probes and sensors utilizing derivatives of 3,5-difluoro-4-nitrophenol, like the use of 3,5-dichloro-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives, is significant for detecting and imaging specific biochemical compounds, such as glutathione in living cells (Gong et al., 2017).

Environmental Remediation and Waste Treatment

  • Studies on the catalytic reduction of nitrophenols, which are hazardous pollutants, are crucial for environmental cleanup. The research includes the use of various catalysts and methods to treat wastewater contaminated with nitrophenols (Chu et al., 2019).

Molecular Structure Analysis

  • Analyzing the molecular structure of compounds like 3,5-difluoro-4-nitropyridine N-oxide provides insights into their chemical properties and potential applications. Such analysis can reveal information about molecular bonding, electron distribution, and other structural characteristics (Batsanov, 2000).

Safety and Hazards

3,5-Difluoro-4-nitrophenol is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Difluoro-4-nitrophenol is currently unavailable . The pharmacokinetic profile of a compound is crucial in understanding its bioavailability, half-life, and overall biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrophenol . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with cellular targets.

properties

IUPAC Name

3,5-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNBXAHODWXJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591238
Record name 3,5-Difluoro-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitrophenol

CAS RN

147808-41-1
Record name 3,5-Difluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147808-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-nitrophenol
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URL https://comptox.epa.gov/dashboard/DTXSID70591238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

A solution of 3,5-difluorophenol (1.3 g, 10 mmol) in dichloromethane (50 ml) at 0° C. was treated with nitric acid (70%, 0.7 ml, 10 mmol). The cooling bath was removed and after 30 min at room temperature the solution washed with water then dried over MgSO4, filtered and evaporated. The product was purified by silica gel chromatography eluting with 20 to 50% ethyl acetate in hexane to yield the title compound, 440 mg.
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1.3 g
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0.7 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3,5-difluorophenol (10 g, 76.9 mmol) in CH2Cl2 at 0° Celsius was added 4.9 mL of 70% nitric acid dropwise. After addition was complete, the reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was poured into a separatory funnel and washed once with 750 mL water. The organic layer was dried with Na2SO4, filtered and concentrated to dryness. The resulting residue was purified via FCC to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ 6.81-6.67 (m, 2H), 3.40 (bs, 1H).
Quantity
10 g
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4.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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